Ethylenediaminetetraacetic-d12 acid

Catalog No.
S1902339
CAS No.
203806-08-0
M.F
C10H16N2O8
M. Wt
304.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenediaminetetraacetic-d12 acid

CAS Number

203806-08-0

Product Name

Ethylenediaminetetraacetic-d12 acid

IUPAC Name

2-[[2-[bis[carboxy(dideuterio)methyl]amino]-1,1,2,2-tetradeuterioethyl]-[carboxy(dideuterio)methyl]amino]-2,2-dideuterioacetic acid

Molecular Formula

C10H16N2O8

Molecular Weight

304.32 g/mol

InChI

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i1D2,2D2,3D2,4D2,5D2,6D2

InChI Key

KCXVZYZYPLLWCC-LBTWDOQPSA-N

SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Isomeric SMILES

[2H]C([2H])(C(=O)O)N(C([2H])([2H])C(=O)O)C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C(=O)O)C([2H])([2H])C(=O)O

The exact mass of the compound Ethylenediaminetetraacetic-d12 acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethylenediaminetetraacetic-d12 acid (CAS 203806-08-0) is a highly enriched, stable isotope-labeled derivative of the ubiquitous chelating agent EDTA, featuring complete deuteration of its ethylene and acetate methylene hydrogens. It retains the robust multidentate metal-binding affinity of unlabeled EDTA, forming stable hexadentate complexes with transition metals, alkaline earths, and paramagnetic ions [1]. However, the substitution of 12 protons with deuterium increases its molecular weight by approximately 12 Da and renders the carbon-bound hydrogen sites invisible to proton nuclear magnetic resonance (1H-NMR) spectroscopy [2]. Consequently, EDTA-d12 is primarily procured by analytical, environmental, and structural biology laboratories as a highly specified internal standard for isotope dilution mass spectrometry (IDMS) and as a spectrally silent paramagnetic shift suppressor in high-resolution NMR metabolomics [3].

Substituting EDTA-d12 with standard, unlabeled EDTA compromises both mass spectrometry and NMR metabolomics workflows. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), unlabeled EDTA cannot function as an internal standard because it is indistinguishable from endogenous or environmental EDTA, leaving the analysis highly vulnerable to uncorrected matrix-induced ion suppression [1]. In 1H-NMR applications, while unlabeled EDTA successfully chelates line-broadening paramagnetic ions (such as Fe3+ and Cu2+), it introduces massive, interfering proton resonances—specifically intense singlets at 3.42 and 3.72 ppm, and broad complexation peaks between 2.7 and 3.2 ppm [2]. These background signals obscure critical metabolite peaks, such as dimethylamine or citrate, rendering unlabeled EDTA practically unusable for high-resolution, untargeted metabolomic profiling[3].

Elimination of 1H-NMR Spectral Interference in Metabolomics

In 1H-NMR profiling of complex biological extracts, paramagnetic ions (e.g., Fe3+, Cu2+) cause severe line broadening of organic acid resonances. While unlabeled EDTA chelates these ions, it introduces strong proton resonances at 3.42 and 3.72 ppm, as well as broad complexation signals between 2.7 and 3.2 ppm, which obscure critical metabolites like dimethylamine (2.706 ppm) [1]. Substituting with EDTA-d12 (typically added at 1–10 mM) completely suppresses paramagnetic line broadening while remaining 'invisible' in the 1H-NMR spectrum, ensuring 100% elimination of chelator-derived proton background interference [2].

Evidence Dimension1H-NMR background signals
Target Compound DataZero background proton resonances (invisible in 1H-NMR)
Comparator Or BaselineUnlabeled EDTA (intense singlets at 3.42, 3.72 ppm; broad peaks at 2.7-3.2 ppm)
Quantified Difference100% elimination of EDTA-derived proton background interference
Conditions1H-NMR of plant/tissue extracts with 1-10 mM chelator added to suppress paramagnetic ions

Procuring EDTA-d12 is essential for researchers conducting high-throughput 1H-NMR metabolomics who must neutralize paramagnetic ions without masking critical target metabolite peaks.

Absolute Quantification Accuracy via +12 Da Mass Shift in LC-MS/MS

Environmental and biological matrices cause significant ion suppression during electrospray ionization (ESI) mass spectrometry. Using EDTA-d12 as an internal standard provides a clean +12 Da mass shift (e.g., m/z 305 [M+H]+) compared to unlabeled EDTA (m/z 293 [M+H]+) [1]. This 12 Da separation allows for accurate isotope dilution mass spectrometry (IDMS), correcting for matrix-induced signal variations and enabling absolute quantification of anthropogenic chelates with method detection limits as low as 1 µg/L in complex surface waters[2].

Evidence DimensionMass-to-charge ratio (m/z) separation for IDMS
Target Compound Data+12 Da mass shift (m/z 305[M+H]+)
Comparator Or BaselineUnlabeled EDTA (m/z 293 [M+H]+)
Quantified Difference12 Da separation, enabling >99% resolution from the native analyte isotope envelope
ConditionsLC-ESI-MS/MS analysis of surface waters or wastewater extracts

Procuring the d12 isotopologue is mandatory for regulatory or environmental labs requiring absolute, matrix-corrected quantification of EDTA in complex samples.

1H-NMR Metabolomics of Plant and Tissue Extracts

EDTA-d12 is routinely added (typically at 1–10 mM) to crude biological extracts to chelate paramagnetic ions (like Fe3+, Mn2+, Cu2+) that would otherwise cause severe line broadening of metabolite peaks. Because it is fully deuterated, it does not introduce interfering proton signals, making it a necessary substitution over unlabeled EDTA for high-resolution profiling [1].

Isotope Dilution LC-MS/MS for Environmental Monitoring

Used as an internal standard spiked into wastewater, river water, or drinking water samples prior to LC-MS/MS analysis. The +12 Da mass shift allows precise tracking of extraction recovery and correction of electrospray ionization matrix effects, enabling accurate quantification of anthropogenic aminopolycarboxylate chelates [2].

Structural Biology and Protein NMR

Employed in the preparation of NMR samples for metalloproteins or membrane proteins where trace paramagnetic impurities must be sequestered without adding background signals to the 1D or 2D proton NMR spectra, ensuring high signal-to-noise ratios for protein structural elucidation [3].

XLogP3

-5.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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